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Compound of Interest

Compound Name:
1,3-Bis(4-chlorophenyl)propane-

1,3-dione

Cat. No.: B179504 Get Quote

An In-Depth Technical Guide to 1,3-Bis(4-chlorophenyl)propane-1,3-dione

Introduction and Chemical Identity
1,3-Bis(4-chlorophenyl)propane-1,3-dione is a diketone derivative that has garnered interest

in various chemical and biological research fields. Its structure, featuring two chlorophenyl

groups flanking a propanedione linker, makes it a subject of study for coordination chemistry,

materials science, and as a potential scaffold in drug discovery. This guide provides a

comprehensive overview of its chemical properties, synthesis, and potential applications for

researchers and professionals in drug development.

The standard and systematic name for this compound as per the International Union of Pure

and Applied Chemistry (IUPAC) is 1,3-bis(4-chlorophenyl)propane-1,3-dione[1].

Physicochemical and Spectral Data
The fundamental properties of 1,3-Bis(4-chlorophenyl)propane-1,3-dione are summarized

below. These data are essential for its characterization, handling, and use in experimental

settings.

Table 1: Physicochemical Properties
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Property Value Source

IUPAC Name

1,3-bis(4-

chlorophenyl)propane-1,3-

dione

PubChem[1]

CAS Number 18362-49-7 Oakwood Chemical[2]

Molecular Formula C₁₅H₁₀Cl₂O₂ PubChem[1]

Molecular Weight 293.1 g/mol PubChem[1]

Synonyms

4,4'-

Dichlorodibenzoylmethane,

1,3-Bis(p-chlorophenyl)-1,3-

propanedione

PubChem[1]

Appearance Solid (form may vary) ---

Melting Point Data not consistently available ---

Table 2: Spectral Data Summary
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Spectroscopy Type Key Features

¹H NMR

The proton nuclear magnetic resonance (PMR)

spectra of similar β-diketones indicate they often

exist in an enolic form, showing a characteristic

enolic OH peak at a high chemical shift (e.g.,

~16.8 ppm)[3]. Aromatic protons would appear

in the range of 7-8 ppm, and the

methylene/methine proton of the dione linker

would appear in the midfield.

¹³C NMR

Expected signals would include those for the

carbonyl carbons (~180-200 ppm), aromatic

carbons (120-140 ppm range), and the central

methylene carbon.

Infrared (IR)

The IR spectrum would be characterized by

strong carbonyl (C=O) stretching bands. In its

enolic form, a broad O-H stretch and C=C

stretching bands would also be prominent.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion

peak corresponding to its molecular weight,

along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols
The synthesis of 1,3-diaryl-1,3-propanediones is commonly achieved through a base-catalyzed

Claisen condensation reaction. This involves the reaction of an appropriate ester with a ketone.

Experimental Protocol: Synthesis via Claisen
Condensation
This protocol describes a general method for synthesizing 1,3-bis(4-chlorophenyl)propane-
1,3-dione.

Materials:
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Ethyl 4-chlorobenzoate

4'-Chloroacetophenone

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

Hydrochloric acid (HCl), dilute solution

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in

anhydrous diethyl ether.

Addition of Reactants: A solution containing equimolar amounts of ethyl 4-chlorobenzoate

and 4'-chloroacetophenone in anhydrous diethyl ether is added dropwise to the flask at room

temperature with constant stirring.

Reaction: The reaction mixture is then heated to reflux and maintained for several hours until

completion (monitored by Thin Layer Chromatography).

Quenching and Neutralization: After cooling to room temperature, the reaction is carefully

quenched by the slow addition of ice-cold water. The mixture is then acidified to a pH of ~5-6

with dilute hydrochloric acid, which precipitates the crude product.

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with

water, and then dried. The crude product can be further purified by recrystallization from a

suitable solvent such as ethanol or an ethanol/water mixture.

Below is a diagram illustrating the general workflow for the synthesis.
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Synthesis Workflow for 1,3-Bis(4-chlorophenyl)propane-1,3-dione

start_end process io decision result Start: Prepare Reactants
(Ethyl 4-chlorobenzoate, 4'-Chloroacetophenone)

Suspend Sodium Hydride
in Anhydrous Ether

Add Reactant Mixture
Dropwise

Heat to Reflux
(Several Hours)

Monitor Reaction by TLC

Reaction Complete?

No

Cool to Room Temp
and Quench with Water

Yes

Acidify with Dilute HCl
to Precipitate Product

Filter and Collect
Crude Product

Purify by Recrystallization

End: Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1,3-Bis(4-chlorophenyl)propane-1,3-dione.
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Biological Activity and Drug Development Potential
While specific biological data for 1,3-bis(4-chlorophenyl)propane-1,3-dione is not extensively

documented in readily available literature, the broader class of 1,3-diaryl-1,3-propanediones

and related chalcones are known for a wide range of biological activities. These activities

include anticancer, antioxidant, and antimicrobial effects[4][5].

The structural similarity to chalcones suggests that this compound could be investigated for

cytotoxic effects against cancer cell lines. Chalcone derivatives have been shown to induce

apoptosis and exhibit significant cytotoxicity against breast cancer cells (MCF-7)[4]. The

presence of chloro-substituents on the phenyl rings can modulate the electronic properties and

lipophilicity of the molecule, potentially influencing its biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity
To evaluate the potential of 1,3-bis(4-chlorophenyl)propane-1,3-dione as a cytotoxic agent, a

standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be

performed.

Objective: To determine the concentration of the compound that inhibits cell growth by 50%

(IC₅₀).

Materials:

Cancer cell line (e.g., MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

1,3-Bis(4-chlorophenyl)propane-1,3-dione (dissolved in DMSO)

MTT reagent (5 mg/mL in PBS)

DMSO (Dimethyl sulfoxide)

96-well microplates

CO₂ incubator
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Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.

Replace the old medium with the medium containing the different concentrations of the

compound. Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Viable cells with active mitochondrial reductases will convert the yellow MTT to purple

formazan crystals.

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

control. Plot a dose-response curve and determine the IC₅₀ value.

The workflow for this common cytotoxicity assay is depicted below.
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Experimental Workflow for MTT Cytotoxicity Assay

start_end process io result Start: Seed Cancer Cells
in 96-well Plate

Incubate for 24 hours

Treat Cells with Serial Dilutions
of Test Compound

Incubate for 48-72 hours

Add MTT Reagent to Each Well

Incubate for 4 hours

Remove Medium and
Add DMSO to Dissolve Formazan

Read Absorbance at 570 nm

End: Analyze Data and
Calculate IC50 Value
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Caption: Standard workflow for determining the in vitro cytotoxicity of a compound using an

MTT assay.

Conclusion
1,3-Bis(4-chlorophenyl)propane-1,3-dione is a well-defined chemical entity with established

synthetic routes. While its biological profile is not yet fully characterized, its structural

relationship to other bioactive diketones and chalcones makes it a compound of interest for

further investigation, particularly in the realm of oncology drug discovery. The protocols and

data presented in this guide offer a foundational resource for researchers aiming to explore the

chemical and biological potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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